Amine Basicity (pKa): Distinct Reactivity Profile Compared to Non-Fluorinated and Non-Ethoxylated Analogs
The predicted pKa of 4-Ethoxy-3,5-difluorobenzylamine is 8.80 ± 0.10, which is intermediate between the more basic 4-ethoxybenzylamine (pKa = 9.32 ± 0.10) and the less basic 3,5-difluorobenzylamine (pKa = 8.54 ± 0.10) [1][2][3]. This difference of 0.52 pKa units compared to 4-ethoxybenzylamine corresponds to a ~3.3-fold difference in acid dissociation constant (Ka), indicating a lower proportion of the reactive free base at a given pH.
| Evidence Dimension | pKa (Predicted) |
|---|---|
| Target Compound Data | 8.80 ± 0.10 |
| Comparator Or Baseline | 4-Ethoxybenzylamine: 9.32 ± 0.10; 3,5-Difluorobenzylamine: 8.54 ± 0.10 |
| Quantified Difference | Target is 0.52 units lower than 4-ethoxybenzylamine and 0.26 units higher than 3,5-difluorobenzylamine. |
| Conditions | Predicted values from chemical databases; no experimental conditions specified. |
Why This Matters
This difference in basicity directly impacts the compound's reactivity in key synthetic transformations (e.g., amide coupling, reductive amination) and its protonation state in biological assays, making it a distinct chemical entity for fine-tuning molecular properties.
- [1] ChemicalBook. (n.d.). (4-Ethoxy-3,5-difluorophenyl)methanamine. Predicted pKa data. Retrieved from https://m.chemicalbook.com/ View Source
- [2] ChemicalBook. (n.d.). 4-Ethoxybenzylamine. Predicted pKa data. Retrieved from https://www.chemicalbook.in/ View Source
- [3] ChemicalBook. (n.d.). 3,5-Difluorobenzylamine. Predicted pKa data. Retrieved from https://amp.chemicalbook.com/ View Source
